molecular formula C22H18BrNO5 B4971123 methyl (4Z)-1-benzyl-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate

methyl (4Z)-1-benzyl-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate

Cat. No.: B4971123
M. Wt: 456.3 g/mol
InChI Key: YUABKYXKXRHVHS-PXNMLYILSA-N
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Description

Methyl (4Z)-1-benzyl-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole moiety and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-1-benzyl-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate typically involves multiple steps. One common method includes the condensation of a benzodioxole derivative with a pyrrole carboxylate under specific conditions. The reaction often requires the use of a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-1-benzyl-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism by which methyl (4Z)-1-benzyl-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzodioxole moiety is known to interact with various biological pathways, potentially affecting signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4Z)-1-benzyl-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate is unique due to its combination of a benzodioxole ring and a pyrrole carboxylate, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl (4Z)-1-benzyl-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrNO5/c1-13-20(22(26)27-2)16(21(25)24(13)11-14-6-4-3-5-7-14)8-15-9-18-19(10-17(15)23)29-12-28-18/h3-10H,11-12H2,1-2H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUABKYXKXRHVHS-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=CC3=C(C=C2Br)OCO3)C(=O)N1CC4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C2=CC3=C(C=C2Br)OCO3)/C(=O)N1CC4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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